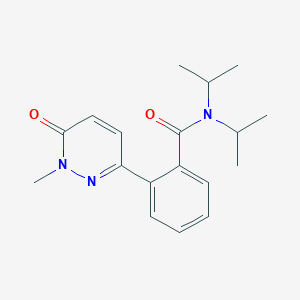

![molecular formula C15H12ClNO3 B5550176 2,6-二甲基苯并-1,4-醌-1-[O-(2-氯苯甲酰)肟]](/img/structure/B5550176.png)

2,6-二甲基苯并-1,4-醌-1-[O-(2-氯苯甲酰)肟]

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of quinone derivatives, including "2,6-dimethylbenzo-1,4-quinone 1-[O-(2-chlorobenzoyl)oxime]," typically involves multi-step chemical reactions that might include ring closure, oxidation, and substitution reactions. For instance, reactions of quinones with aromatic ethers have been studied to produce polyalkoxydibenzo[fg,op]naphthacene-1,8-quinones from chloranil and tetra-alkoxybiphenyls, showcasing the versatility of quinone chemistry in synthesizing complex molecules (Musgrave & Webster, 1971).

Molecular Structure Analysis

The molecular structure of quinone derivatives is often characterized using techniques such as X-ray diffraction (XRD) and density functional theory (DFT) calculations. These studies reveal the geometry, electronic structure, and potential reactive sites of the molecules. For example, DFT calculations have been employed to determine the structural parameters and spectroscopic characterization of similar quinone compounds, providing insights into their molecular structure and electronic properties (Wazzan et al., 2016).

Chemical Reactions and Properties

Quinones undergo a variety of chemical reactions, including redox reactions, nucleophilic additions, and cycloadditions. These reactions are crucial for the functionalization and modification of quinone derivatives for specific applications. The reactivity of quinones towards aromatic ethers, for instance, has been explored to synthesize complex quinone structures, demonstrating the reactivity of these compounds towards forming new C-C bonds and functional groups (Musgrave & Webster, 1971).

科学研究应用

分子结构和光谱表征

使用 DFT 和 TD-DFT 计算对相关化合物的结构参数和光谱表征进行了研究,例如某些喹啉染料。这些研究提供了对分子结构、电子相互作用以及由于其 NLO(非线性光学)性质和电子电荷分布而导致的潜在生物或腐蚀抑制应用的见解 (Wazzan、Al-Qurashi 和 Faidallah,2016)。

光化学和电化学研究

已经检查了醌衍生物的光化学和电化学行为,揭示了它们在分子电子和传感应用中的潜力。例如,寡卟啉分子线中的醌官能团可以作为控制电子耦合的开关,这对于开发大容量、相对低速的数据存储设备至关重要 (Sendt 等人,2002)。

环境应用

卤代和甲基化醌激活过氧单硫酸盐 (PMS) 以降解环境污染物的研究突出了这些化合物在环境化学中的作用。该过程显示出对 pH 值和醌结构的高度依赖性,单线态氧被确定为主要的氧化物质,这表明 PMS 具有用于环境清洁的新型活化机制 (Zhang 等人,2019)。

氧化聚合机理

对相关化合物的氧化偶联聚合的研究,例如 2,6-二甲基苯酚到聚(2,6-二甲基-1,4-亚苯基醚),揭示了醌-缩酮中间体的形成。这一发现支持了这些化合物在合成具有特定性质的聚合物中的潜力,为聚合过程的潜在机理提供了见解 (Gupta 等人,2007)。

属性

IUPAC Name |

[(2,6-dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] 2-chlorobenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClNO3/c1-9-7-11(18)8-10(2)14(9)17-20-15(19)12-5-3-4-6-13(12)16/h3-8H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJFDATWUFADKTF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C=C(C1=NOC(=O)C2=CC=CC=C2Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![10,11,12,13-tetrahydro-14H-[1]benzothieno[2',3':4,5]pyrimido[2,1-a][1,2,4]triazolo[4,3-c]phthalazin-14-one](/img/structure/B5550115.png)

![2-[(2,2-dimethylpropanoyl)amino]-N-(6-methyl-2-pyridinyl)benzamide](/img/structure/B5550121.png)

![N'-(3-chlorobenzylidene)-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B5550128.png)

![N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-5-(methoxymethyl)-2-furamide](/img/structure/B5550135.png)

![N-{(3R*,4S*)-4-cyclopropyl-1-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5550163.png)

![4-[(4-bromobenzylidene)amino]-5-(2-furyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5550164.png)

![2-bromo-N-(2-{2-[4-(diethylamino)benzylidene]hydrazino}-2-oxoethyl)benzamide](/img/structure/B5550170.png)

![N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-(3,4-dimethylphenoxy)acetamide](/img/structure/B5550180.png)

![4-[(dimethylamino)sulfonyl]-N-(4-methoxyphenyl)-2-thiophenecarboxamide](/img/structure/B5550184.png)

![3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-methyl-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5550200.png)